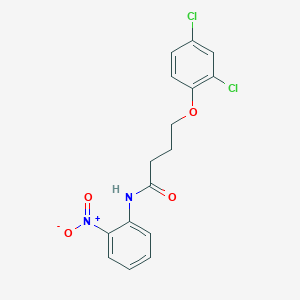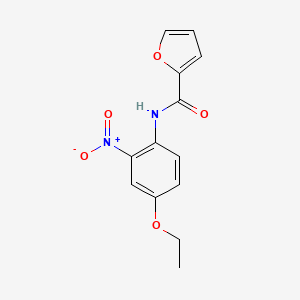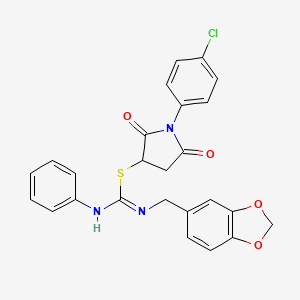![molecular formula C19H22FN3O3S2 B5130252 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine, also known as TASP0410456, is a novel and potent inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the circadian clock, and its inhibition by TASP0410456 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and sleep disorders.
Mechanism of Action
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine inhibits the activity of CK1δ, a protein kinase that plays a key role in regulating the circadian clock. CK1δ phosphorylates several clock proteins, including PER and CRY, which are essential for the proper functioning of the circadian clock. Inhibition of CK1δ by 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine leads to the stabilization of PER and CRY proteins, and the restoration of normal circadian rhythms.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to have several biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine inhibits cell proliferation and induces apoptosis through the activation of the p53 pathway. In Alzheimer's disease models, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine reduces amyloid beta levels and improves cognitive function through the modulation of the circadian clock. In sleep disorder models, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine regulates the circadian clock and improves sleep quality through the modulation of clock gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine in lab experiments is its high potency and specificity for CK1δ. This allows for precise modulation of the circadian clock and other CK1δ-mediated pathways. However, one limitation of using 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine is its relatively short half-life, which may require frequent dosing in in vivo models.
Future Directions
Future research on 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine may focus on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders. Further studies may also investigate the optimal dosing and administration of 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine in in vivo models, as well as its long-term safety and efficacy in humans. Additionally, the development of more potent and selective CK1δ inhibitors may lead to the discovery of novel therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine was first reported by researchers at Takeda Pharmaceutical Company Limited in 2012. The method involves the condensation of 4-fluorophenylpiperazine with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid, followed by carbonylation with carbon monoxide and palladium catalyst to form the final product.
Scientific Research Applications
1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in various therapeutic applications. In cancer research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In sleep disorder research, 1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine has been shown to regulate the circadian clock and improve sleep quality in animal models.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c20-15-3-5-16(6-4-15)21-9-11-22(12-10-21)19(24)18-13-17(14-27-18)28(25,26)23-7-1-2-8-23/h3-6,13-14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYNSDLHZKQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)


![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)

![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)

